N-(3,4-dimethoxyphenethyl)-1-isopropyl-1H-indole-3-carboxamide
Description
N-(3,4-Dimethoxyphenethyl)-1-isopropyl-1H-indole-3-carboxamide is a synthetic compound featuring a 3,4-dimethoxyphenethylamine backbone linked to a 1-isopropyl-substituted indole-3-carboxamide moiety. The dimethoxyphenethyl group contributes to its lipophilic character, while the indole ring and isopropyl substituent introduce steric and electronic complexity.
Properties
Molecular Formula |
C22H26N2O3 |
|---|---|
Molecular Weight |
366.5 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-propan-2-ylindole-3-carboxamide |
InChI |
InChI=1S/C22H26N2O3/c1-15(2)24-14-18(17-7-5-6-8-19(17)24)22(25)23-12-11-16-9-10-20(26-3)21(13-16)27-4/h5-10,13-15H,11-12H2,1-4H3,(H,23,25) |
InChI Key |
KFLPTHDYOCGQBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C2=CC=CC=C21)C(=O)NCCC3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxyphenethyl)-1-isopropyl-1H-indole-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde in the presence of an acid catalyst.
Attachment of the 3,4-Dimethoxyphenethyl Group: The 3,4-dimethoxyphenethyl group can be introduced through a Friedel-Crafts alkylation reaction, where 3,4-dimethoxybenzyl chloride reacts with the indole core in the presence of a Lewis acid catalyst.
Introduction of the Isopropyl Group: The isopropyl group can be introduced through a Grignard reaction, where isopropylmagnesium bromide reacts with the indole core.
Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction, where the indole core reacts with an appropriate amine in the presence of a coupling reagent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxyphenethyl)-1-isopropyl-1H-indole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as halides or amines replace specific functional groups on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Halides or amines in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.
Reduction: Formation of reduced derivatives such as alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
N-(3,4-dimethoxyphenethyl)-1-isopropyl-1H-indole-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, analgesic, or anticancer properties.
Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenethyl)-1-isopropyl-1H-indole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Research Implications
- Drug Design : The indole-3-carboxamide scaffold offers tunability for receptor targeting, while the isopropyl group could be modified to optimize pharmacokinetics.
- Stability Considerations : The dimethoxy groups resist oxidation compared to dihydroxy analogs, making the target compound more suitable for long-term storage .
Biological Activity
N-(3,4-dimethoxyphenethyl)-1-isopropyl-1H-indole-3-carboxamide is a synthetic compound belonging to the indole derivatives class. Its unique chemical structure, which includes an indole core with an isopropyl group and a 3,4-dimethoxyphenethyl side chain, suggests potential biological activities that merit detailed investigation. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is CHNO, with a molecular weight of 304.34 g/mol. The presence of methoxy groups enhances lipophilicity, potentially influencing its biological activity.
Structural Features
| Feature | Description |
|---|---|
| Indole Core | Central structure associated with various biological activities |
| Isopropyl Group | Enhances lipophilicity and may influence receptor interactions |
| 3,4-Dimethoxyphenethyl Side Chain | Potential for interaction with serotonin receptors |
Antidepressant Effects
Research indicates that compounds similar to this compound exhibit serotonin receptor modulation, which may contribute to antidepressant activity. These compounds have been shown to interact with various serotonin receptors (5-HT receptors), suggesting a potential role in mood regulation and treatment of depression.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of indole derivatives. For instance, related compounds have demonstrated effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and fungi such as Cryptococcus neoformans. The structure-activity relationship (SAR) indicates that modifications on the indole ring can enhance antimicrobial efficacy while minimizing cytotoxicity .
Case Studies
- Antimicrobial Screening : A study screened a library of indole derivatives, identifying several analogues with significant anti-MRSA activity (MIC ≤ 0.25 µg/mL). The presence of specific substituents on the indole core was crucial for enhancing activity against MRSA while maintaining low cytotoxicity against human cells .
- Serotonin Receptor Modulation : Another investigation focused on the antidepressant potential of structurally similar compounds. It was found that certain modifications led to increased binding affinity for 5-HT receptors, indicating a promising avenue for developing new antidepressants based on this scaffold.
Pharmacokinetic Properties
The pharmacokinetics of this compound are influenced by its lipophilicity due to the methoxy groups. This property may enhance its absorption and distribution in biological systems. Understanding these properties is essential for predicting therapeutic efficacy and safety profiles.
Summary of Pharmacokinetic Findings
| Property | Description |
|---|---|
| Lipophilicity | Enhanced by methoxy groups |
| Absorption | Potentially increased due to structural features |
| Distribution | Likely favorable due to lipophilic nature |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
